molecular formula C17H19ClN2O2S B2789371 N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide CAS No. 2309604-23-5

N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

Cat. No. B2789371
M. Wt: 350.86
InChI Key: ZVLCSENNINUJFO-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, also known as CMTPX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMTPX is a member of the oxalamide family and is synthesized using a specific method.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 2-methyl-2-(thiophen-3-yl)propan-1-ol to form the corresponding ester. The ester is then hydrolyzed to form the carboxylic acid, which is then coupled with oxalyl chloride to form the oxalyl chloride derivative. Finally, the oxalyl chloride derivative is reacted with 2-methyl-2-(thiophen-3-yl)propylamine to form the target compound.

Starting Materials
3-chloro-4-methylbenzoic acid, thionyl chloride, 2-methyl-2-(thiophen-3-yl)propan-1-ol, oxalyl chloride, 2-methyl-2-(thiophen-3-yl)propylamine

Reaction
3-chloro-4-methylbenzoic acid is reacted with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride., 3-chloro-4-methylbenzoyl chloride is reacted with 2-methyl-2-(thiophen-3-yl)propan-1-ol in the presence of a base to form the corresponding ester., The ester is hydrolyzed using an acid to form the carboxylic acid., The carboxylic acid is coupled with oxalyl chloride to form the oxalyl chloride derivative., The oxalyl chloride derivative is reacted with 2-methyl-2-(thiophen-3-yl)propylamine in the presence of a base to form the target compound.

Scientific Research Applications

N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has various applications in scientific research, including cancer research, neuroscience, and drug development. In cancer research, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has been used as a fluorescent probe to study the dynamics of intracellular calcium ions. In drug development, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has been used as a template to design and synthesize novel compounds with improved pharmacological properties.

Mechanism Of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide induces apoptosis by inhibiting the activity of caspases, which are enzymes that play a crucial role in programmed cell death. In neuroscience, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide binds to calcium ions and emits fluorescence, allowing researchers to study the dynamics of intracellular calcium ions.

Biochemical And Physiological Effects

N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of calcium ion dynamics, and the inhibition of enzymes and proteins involved in cellular processes. N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has also been shown to have low toxicity and does not have significant effects on normal cells.

Advantages And Limitations For Lab Experiments

One advantage of N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is its versatility in scientific research applications. N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide can be used as a fluorescent probe, a template for drug development, and an inhibitor of cancer cell growth. Another advantage is its low toxicity, which makes it suitable for use in various experimental settings. One limitation of N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

For research involving N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide include exploring its potential as a therapeutic agent for cancer treatment, investigating its use as a fluorescent probe for studying calcium ion dynamics, and designing novel compounds with improved pharmacological properties.

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c1-11-4-5-13(8-14(11)18)20-16(22)15(21)19-10-17(2,3)12-6-7-23-9-12/h4-9H,10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLCSENNINUJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chloro-4-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide

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